Ecopipam-d4

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

Ecopipam-d4 (SCH 39166-d4) delivers a 4 Da mass shift for unambiguous LC-MS/MS quantitation, eliminating matrix-induced ion suppression. As a regulatory-compliant reference standard (ICH Q2(R1)), it ensures <15% CV precision and supports IND/NDA submissions. Essential for metabolite tracking across UGT1A9/CYP3A4 pathways, it cannot be substituted by unlabeled ecopipam or alternative internal standards without compromising data integrity.

Molecular Formula C19H20ClNO
Molecular Weight 317.8 g/mol
Cat. No. B12418548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcopipam-d4
Molecular FormulaC19H20ClNO
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
InChIInChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1/i2D,3D,4D,5D
InChIKeyDMJWENQHWZZWDF-FPKNWISESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecopipam-d4: Deuterated Internal Standard for Dopamine D1/D5 Antagonist Quantification


Ecopipam-d4 (also known as SCH 39166-d4) is a deuterium-labeled analog of ecopipam, a selective dopamine D1/D5 receptor antagonist [1]. The parent compound, ecopipam (SCH 39166), exhibits high affinity for D1 and D5 receptors (Ki values of 1.2 nM and 2.0 nM, respectively) and >40-fold selectivity over D2, D4, 5-HT, and α2a receptors . Ecopipam-d4 has a molecular formula of C19H16D4ClNO and a molecular weight of 317.85 g/mol, representing a mass increase of 4 Da relative to the unlabeled compound (MW 313.12 g/mol) due to the substitution of four hydrogen atoms with deuterium . This stable isotope-labeled compound is utilized exclusively as an internal standard and tracer for quantitative analysis via LC-MS, GC-MS, or NMR, enabling precise measurement of the parent drug in complex biological matrices without altering pharmacological activity . The compound is intended for analytical research applications, including method development, method validation, and quality control during drug development stages [2].

Ecopipam-d4: Why Unlabeled Analogs and Alternative Internal Standards Cannot Replace It


Ecopipam-d4 cannot be substituted by unlabeled ecopipam or structurally related internal standards when accurate quantitative bioanalysis is required. Unlabeled ecopipam lacks the distinct mass shift necessary for chromatographic differentiation, preventing reliable quantification due to matrix-induced ion suppression or enhancement effects in LC-MS/MS [1]. Alternative non-deuterated internal standards (e.g., structurally similar benzazepines or unrelated compounds with similar retention times) fail to co-elute precisely with ecopipam, resulting in differential matrix effects and compromised accuracy [2]. Furthermore, the 4 Da mass shift provided by the four deuterium atoms in ecopipam-d4 ensures baseline separation in the mass analyzer while maintaining near-identical physicochemical properties to the analyte—a balance that alternative labeling strategies (e.g., 13C or 15N) may not achieve with the same cost-effectiveness . Without a stable isotope-labeled internal standard such as ecopipam-d4, method precision typically degrades from <15% CV (coefficient of variation) to >20-30% in complex matrices, rendering pharmacokinetic or metabolic data unreliable for regulatory submission [1].

Ecopipam-d4: Quantified Differentiation Evidence vs. Unlabeled Analogs and Alternative Internal Standards


Mass Shift of 4 Da Enables Unambiguous Chromatographic Resolution from Unlabeled Ecopipam

Ecopipam-d4 provides a mass shift of +4 Da relative to unlabeled ecopipam (MW 317.85 vs. 313.12 g/mol) due to substitution of four hydrogen atoms with deuterium . This mass difference enables unambiguous mass spectrometric discrimination, while unlabeled ecopipam cannot be differentiated from endogenous or administered ecopipam in the same sample, precluding its use as an internal standard [1].

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

Near-Identical Physicochemical Properties Maintain Co-Elution with Unlabeled Ecopipam for Optimal Matrix Effect Correction

Stable isotope-labeled internal standards (SIL-IS) such as ecopipam-d4 co-elute with the target analyte due to nearly identical physicochemical properties, effectively compensating for matrix effects including ion suppression or enhancement during electrospray ionization (ESI) [1]. In contrast, non-deuterated structural analogs exhibit differential retention times and ionization efficiencies, leading to incomplete matrix effect correction and biased quantification [2].

Matrix Effect Correction Ion Suppression Stable Isotope Dilution

Deuterium Labeling of Ecopipam-d4 Maintains Bioactivity Profile of Parent Compound Without Pharmacological Interference

Deuterium labeling at metabolically stable positions in ecopipam-d4 preserves the parent compound's pharmacological profile without introducing detectable isotope effects on receptor binding or functional activity . This contrasts with alternative labeling strategies (e.g., 13C or 15N incorporation) which may require more extensive synthetic routes and higher production costs while offering comparable analytical performance . The parent compound ecopipam exhibits Kis of 1.2 nM at D1 and 2.0 nM at D5 receptors, with >40-fold selectivity over D2, D4, 5-HT, and α2a receptors .

Deuterium Isotope Effect Pharmacological Equivalence Receptor Binding

Regulatory-Compliant Reference Standard Enables Method Validation and Pharmacopeial Traceability

Ecopipam-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and quality control applications during drug development [1]. It provides traceability against pharmacopeial standards (USP or EP), a requirement for regulatory submissions that cannot be met using non-certified or in-house synthesized internal standards [2].

Analytical Method Validation Regulatory Compliance Reference Standards

Ecopipam-d4: Validated Application Scenarios for Analytical and Pharmacokinetic Research


LC-MS/MS Quantification of Ecopipam in Plasma for Pharmacokinetic Studies

Ecopipam-d4 serves as the optimal internal standard for quantifying ecopipam concentrations in human or animal plasma using LC-MS/MS. The 4 Da mass shift enables unambiguous detection, while near-identical chromatographic behavior ensures accurate correction of matrix-induced ion suppression, yielding precision within <15% CV and accuracy within ±15% of nominal concentrations as required by FDA and EMA bioanalytical guidelines [1].

Metabolic Profiling and Metabolite Identification in Drug Development

Ecopipam-d4 can be used as a tracer to distinguish parent drug from metabolites in in vitro (hepatocyte, microsomal) and in vivo metabolic studies. The deuterium label remains stable under physiological conditions, allowing reliable tracking of metabolic fate including glucuronidation (primarily via UGT1A9) and CYP3A4-mediated pathways without confounding signal from endogenous compounds .

Analytical Method Validation for Regulatory Submission in Clinical Trials

Ecopipam-d4 is supplied as a fully characterized, regulatory-compliant reference standard suitable for analytical method development, method validation (AMV), and quality control applications supporting IND/NDA submissions. The standard provides traceability to USP or EP monographs, meeting ICH Q2(R1) validation requirements for specificity, linearity, accuracy, precision, and stability [2].

Quality Control Testing During Ecopipam API Synthesis and Formulation

Ecopipam-d4 functions as a reference standard for identity, purity, and assay testing during ecopipam active pharmaceutical ingredient (API) synthesis and finished drug product formulation. Its use ensures batch-to-batch consistency and compliance with pharmacopeial specifications for release testing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecopipam-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.